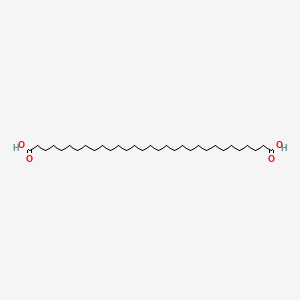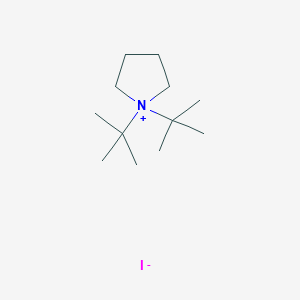
1,1-Di-tert-butylpyrrolidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di-tert-butylpyrrolidin-1-ium iodide is a quaternary ammonium salt with a pyrrolidine ring structure. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atom of the pyrrolidine ring, and an iodide anion as the counterion. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpyrrolidin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,1-di-tert-butylpyrrolidine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
[ \text{1,1-Di-tert-butylpyrrolidine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Di-tert-butylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Complexation Reactions: The nitrogen atom in the pyrrolidine ring can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,1-di-tert-butylpyrrolidin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Formation of reduced derivatives, although these reactions are less common.
科学的研究の応用
1,1-Di-tert-butylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form ion pairs.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 1,1-Di-tert-butylpyrrolidin-1-ium iodide primarily involves its ability to form stable ion pairs and complexes. The quaternary ammonium structure allows it to interact with various molecular targets, including metal ions and biological membranes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis, ion transport studies, and drug delivery applications.
類似化合物との比較
Similar Compounds
1-Butyl-1-methylpyrrolidinium iodide: Similar quaternary ammonium structure but with different alkyl groups.
1,1-Di-tert-butylpyrrolidin-1-ium chloride: Similar structure with chloride as the counterion.
1,1-Di-tert-butylpyrrolidin-1-ium bromide: Similar structure with bromide as the counterion.
Uniqueness
1,1-Di-tert-butylpyrrolidin-1-ium iodide is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications where stability and resistance to degradation are important, such as in catalysis and drug delivery systems.
特性
CAS番号 |
105938-89-4 |
|---|---|
分子式 |
C12H26IN |
分子量 |
311.25 g/mol |
IUPAC名 |
1,1-ditert-butylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C12H26N.HI/c1-11(2,3)13(12(4,5)6)9-7-8-10-13;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
FQIPYISKSIFSFO-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)[N+]1(CCCC1)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
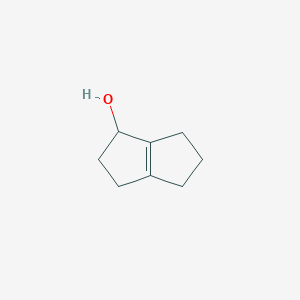
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
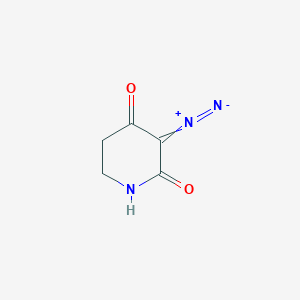
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
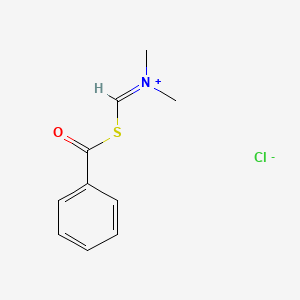

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)


